molecular formula C10H8Cl3N3O B11833644 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol CAS No. 88404-46-0

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol

Cat. No.: B11833644
CAS No.: 88404-46-0
M. Wt: 292.5 g/mol
InChI Key: XVSQFAAJHJLKOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol typically involves the reaction of 2,6,8-trichloroquinazoline with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are commonly employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cellular processes. For example, it may inhibit protein kinases, leading to the disruption of cell signaling pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol is unique due to the presence of three chlorine atoms in its structure, which enhances its biological activity and specificity compared to other similar compounds. The trichloro substitution pattern contributes to its increased potency and effectiveness in various applications .

Properties

CAS No.

88404-46-0

Molecular Formula

C10H8Cl3N3O

Molecular Weight

292.5 g/mol

IUPAC Name

2-[(2,6,8-trichloroquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C10H8Cl3N3O/c11-5-3-6-8(7(12)4-5)15-10(13)16-9(6)14-1-2-17/h3-4,17H,1-2H2,(H,14,15,16)

InChI Key

XVSQFAAJHJLKOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)NCCO)Cl)Cl

Origin of Product

United States

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